A-395: A Technical Guide to a First-in-Class PRC2 EED Inhibitor
A-395: A Technical Guide to a First-in-Class PRC2 EED Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-395 is a potent and selective small molecule inhibitor that targets the Embryonic Ectoderm Development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the H3K27me3 binding pocket of EED, A-395 allosterically inhibits the methyltransferase activity of the PRC2 complex, leading to a reduction in histone H3 lysine 27 di- and trimethylation (H3K27me2/me3). This mode of action provides a distinct mechanism for targeting PRC2 activity compared to traditional EZH2 catalytic inhibitors. This technical guide provides a comprehensive overview of A-395, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for key assays, and available in vivo data.
Core Mechanism of Action
A-395 functions as a protein-protein interaction inhibitor. It competitively binds to the aromatic cage within the WD40 repeat domain of EED, the same pocket that recognizes trimethylated lysine 27 on histone H3 (H3K27me3).[1][2] This binding event prevents the allosteric activation of the EZH2 catalytic subunit of the PRC2 complex, which is normally triggered by the interaction of EED with H3K27me3.[1][2][3][4][5] Consequently, A-395 effectively inactivates the PRC2 complex, leading to a global decrease in H3K27me3 levels.[1][2]
Caption: Mechanism of A-395 as a PRC2 EED inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative data for A-395's in vitro activity.
Table 1: Biochemical Activity of A-395
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (KD) | 1.5 nM | Surface Plasmon Resonance (SPR) | [6] |
| Binding Affinity (Ki) | 0.4 nM | Not Specified | [7] |
| IC50 (vs. H3K27me3 peptide) | 7 nM | Not Specified | [8] |
| IC50 (trimeric PRC2 complex) | 18 nM | Not Specified | [5][8] |
| IC50 (H3K27 methylation) | 34 ± 2 nM | Not Specified | [7] |
| Thermal Shift (ΔTm) | 13–18 °C | Thermal Shift Assay (TSA) | [6] |
Table 2: Cellular Activity of A-395
| Cell Line | Parameter | Value | Assay Conditions | Reference |
| RD (rhabdoid tumor) | IC50 (H3K27me3 inhibition) | 90 nM | 72 hours treatment | [5][8] |
| RD (rhabdoid tumor) | IC50 (H3K27me2 inhibition) | 390 nM | 72 hours treatment | [5][8] |
| KARPAS-422 (lymphoma) | IC50 (Growth inhibition) | 62.9 nM | 7 days incubation, WST-8 assay | |
| Pfeiffer (lymphoma) | IC50 (Growth inhibition) | 69 nM | 10 days incubation, WST-8 assay | |
| Pfeiffer (lymphoma) | IC50 (Antiproliferative activity) | 69 nM | 10 days incubation, CellTiter-Glo |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of A-395.
Biochemical Assays
3.1.1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PRC2 Inhibition
This protocol is a general guideline for an HTRF-based assay to measure the inhibition of PRC2 activity.
Caption: Workflow for a typical HTRF-based PRC2 inhibition assay.
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Materials:
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Recombinant human PRC2 complex (EZH2/EED/SUZ12)
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Biotinylated histone H3 (1-25) peptide substrate
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S-adenosyl-L-methionine (SAM)
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A-395 or other test compounds
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HTRF Detection Kit for H3K27me3 (e.g., from Cisbio)
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
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384-well low-volume white plates
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Procedure:
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Prepare serial dilutions of A-395 in assay buffer.
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In a 384-well plate, add A-395 dilutions.
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Add PRC2 enzyme and biotinylated H3 peptide substrate to the wells.
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Initiate the methyltransferase reaction by adding SAM.
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Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction by adding the HTRF detection reagents (Europium cryptate-labeled anti-H3K27me3 antibody and XL665-labeled streptavidin).
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Incubate for 60 minutes at room temperature to allow for antibody binding.
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Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
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Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
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3.1.2 Fluorescence Polarization (FP) Assay for EED Binding
This protocol outlines a general procedure for an FP-based competition assay to measure the binding of A-395 to EED.
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Materials:
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Recombinant human EED protein
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Fluorescently labeled H3K27me3 peptide (tracer)
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A-395 or other test compounds
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Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
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384-well black, low-binding plates
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-
Procedure:
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Prepare serial dilutions of A-395 in assay buffer.
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In a 384-well plate, add A-395 dilutions.
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Add a fixed concentration of EED protein to the wells.
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Add a fixed concentration of the fluorescently labeled H3K27me3 peptide tracer.
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Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
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Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore.
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Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 value.
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Cellular Assays
3.2.1 High-Content Imaging Assay for Cellular H3K27me3 Inhibition
This protocol describes a general method for quantifying cellular H3K27me3 levels using immunofluorescence and high-content imaging.
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Materials:
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Cancer cell line of interest (e.g., RD, KARPAS-422)
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A-395 or other test compounds
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Primary antibody against H3K27me3
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Fluorescently labeled secondary antibody
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Nuclear counterstain (e.g., DAPI or Hoechst)
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Fixation and permeabilization buffers
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96- or 384-well imaging plates
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-
Procedure:
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Seed cells in imaging plates and allow them to adhere overnight.
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Treat cells with a serial dilution of A-395 for the desired duration (e.g., 72 hours).
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Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
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Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
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Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
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Incubate with the primary anti-H3K27me3 antibody.
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Wash the cells and incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
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Acquire images using a high-content imaging system.
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Analyze the images to quantify the nuclear fluorescence intensity of the H3K27me3 signal.
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Normalize the H3K27me3 signal to the nuclear area or intensity of the counterstain and plot against the inhibitor concentration to determine the IC50 value.
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3.2.2 Cell Proliferation (WST-8) Assay
This protocol provides a general outline for assessing the effect of A-395 on cell proliferation using a WST-8 assay.
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Materials:
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Cancer cell line of interest
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A-395 or other test compounds
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Cell culture medium
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WST-8 reagent
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96-well cell culture plates
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-
Procedure:
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Seed cells in a 96-well plate at an appropriate density.
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Allow cells to attach and grow for 24 hours.
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Treat the cells with a serial dilution of A-395.
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Incubate the cells for the desired period (e.g., 7-10 days).
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Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the percentage of cell growth inhibition relative to untreated controls and plot against the inhibitor concentration to determine the IC50 value.
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In Vivo Studies
Limited in vivo data for A-395 is publicly available. One study mentions the use of A-395 in in vivo experiments at a final dose of 10 mg/kg administered intraperitoneally (i.p.). However, specific details regarding the tumor model, dosing schedule, and efficacy in terms of tumor growth inhibition are not extensively reported in the currently available literature. Further research is needed to fully characterize the in vivo pharmacokinetic and pharmacodynamic properties of A-395.
Caption: A generalized workflow for an in vivo xenograft study.
Conclusion
A-395 is a valuable chemical probe and a pioneering example of a PRC2 inhibitor that functions through the allosteric inhibition of EED. Its distinct mechanism of action offers a complementary approach to targeting the PRC2 complex, with the potential to overcome resistance mechanisms associated with EZH2 catalytic inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery who are interested in utilizing A-395 for their studies. Further investigation into the in vivo efficacy and pharmacokinetic profile of A-395 is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available cMet kinase inhibitor in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
